molecular formula C17H19N3OS B2495205 3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-72-6

3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2495205
CAS No.: 865658-72-6
M. Wt: 313.42
InChI Key: FCMYFDMCVMPKBP-UHFFFAOYSA-N
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Description

3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
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Biological Activity

3,7,7-Trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS No. 865658-72-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.

  • Molecular Formula : C17H19N3OS
  • Molecular Weight : 313.42 g/mol
  • Structure : The compound features a pyrazoloquinoline core with a thienyl substituent, contributing to its unique biological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazoloquinoline showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity .

Neuroprotective Effects

Recent studies have suggested neuroprotective properties attributed to this compound. It has been shown to mitigate oxidative stress in neuronal cells and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. The proposed mechanism includes the inhibition of neuroinflammatory pathways and enhancement of antioxidant defenses .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity in MCF-7 and HeLa cell lines with IC50 values in the micromolar range.
Antimicrobial TestingShowed effective inhibition zones against S. aureus and E. coli in agar diffusion tests.
Neuroprotection StudyReduced oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides.

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Antimicrobial Action : Disruption of bacterial cell walls and membranes.
  • Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant systems.

Properties

IUPAC Name

3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)20-19-9)7-17(2,3)8-11(14)21/h4-6,15H,7-8H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMYFDMCVMPKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.